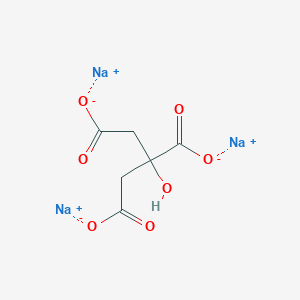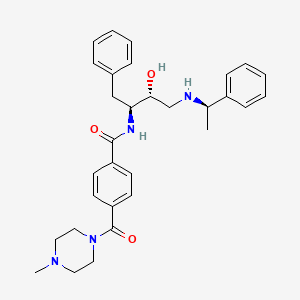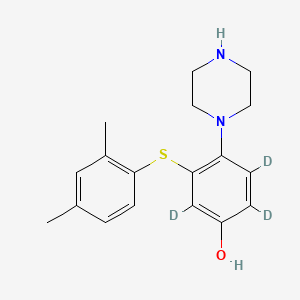
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol is a synthetic organic compound characterized by the presence of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Deuteration: Introduction of deuterium atoms into the phenol ring using deuterated reagents.
Formation of the Dimethylphenyl Group: Reaction of a suitable phenol derivative with 2,4-dimethylbenzene under Friedel-Crafts alkylation conditions.
Sulfanylation: Introduction of the sulfanyl group using thiol reagents.
Piperazinylation: Coupling of the intermediate with piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenol group to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of deuterated materials for neutron scattering studies.
Biology: Use as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Potential use in the synthesis of advanced polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction kinetics. The sulfanyl and piperazinyl groups contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol: can be compared with other deuterated phenol derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the combination of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and specific binding interactions, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H22N2OS |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C18H22N2OS/c1-13-3-6-17(14(2)11-13)22-18-12-15(21)4-5-16(18)20-9-7-19-8-10-20/h3-6,11-12,19,21H,7-10H2,1-2H3/i4D,5D,12D |
InChI-Schlüssel |
GZGSAICCNTYGOF-SUZPVGJMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N2CCNCC2)SC3=C(C=C(C=C3)C)C)[2H])O)[2H] |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)O)N3CCNCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


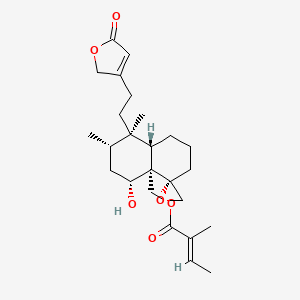
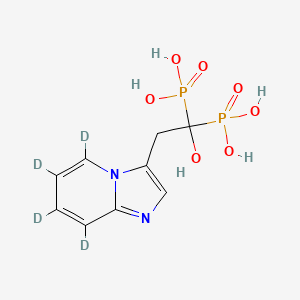


![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
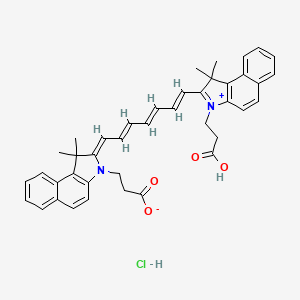
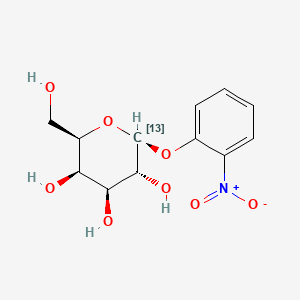
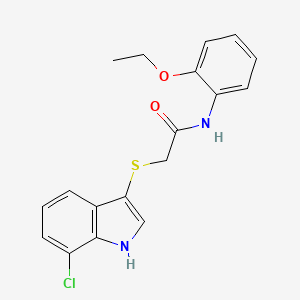
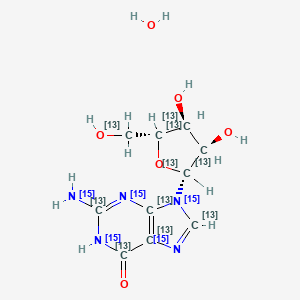
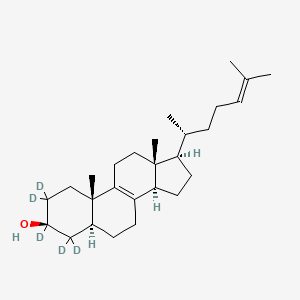
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
